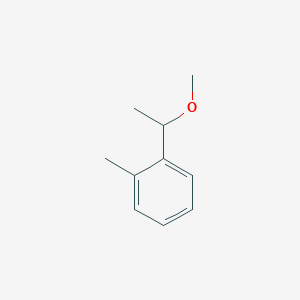
1-(1-Methoxyethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Methoxyethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with methanol in the presence of a base, such as sodium hydroxide, to form the desired ether. Another method involves the reaction of benzyl alcohol with dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as copper(II) acetylacetonate can be used to facilitate the reaction between benzyl alcohol and methanol .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Methoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 1-(1-Methoxyethyl)-2-methylbenzene exerts its effects involves interactions with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. Pathways involved include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Comparación Con Compuestos Similares
- 1-Methoxy-1-phenylethane
- Methyl α-phenethyl ether
- 1-Phenylethyl methyl ether
Comparison: 1-(1-Methoxyethyl)-2-methylbenzene is unique due to the presence of both a methoxyethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds. The presence of the methoxyethyl group also enhances its solubility in organic solvents, making it a valuable intermediate in various chemical processes .
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(1-methoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9H,1-3H3 |
Clave InChI |
LYVVVJPEYBNSFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















